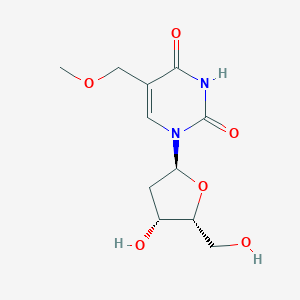
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Overview
Description
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil is a nucleoside analog that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxymethyl group attached to the uracil base and a deoxylyxofuranosyl sugar moiety. Its structure and conformation have been studied extensively, revealing its potential in antiviral research .
Preparation Methods
The synthesis of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate uracil derivative and a protected deoxylyxofuranose.
Glycosylation Reaction: The uracil derivative undergoes a glycosylation reaction with the protected deoxylyxofuranose under acidic or basic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesizers and high-throughput screening techniques .
Chemical Reactions Analysis
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the uracil base to dihydro derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil has several scientific research applications:
Antiviral Research: It has been studied for its selective activity against herpes simplex virus, making it a potential candidate for antiviral therapies.
Structural Biology: Its unique structure has been analyzed using X-ray crystallography and NMR spectroscopy to understand nucleoside conformations and interactions.
Medicinal Chemistry: It serves as a model compound for designing new nucleoside analogs with improved therapeutic properties.
Biochemical Studies: It is used in studies of nucleoside metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The methoxymethyl group enhances its selectivity and potency against viral enzymes, making it an effective antiviral agent. Molecular targets include viral DNA polymerases and other replication machinery components .
Comparison with Similar Compounds
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil can be compared with other nucleoside analogs such as:
5-Methyl-2’-deoxyuridine: Lacks the methoxymethyl group, resulting in different antiviral activity.
5-Ethyl-2’-deoxyuridine: Contains an ethyl group instead of methoxymethyl, affecting its pharmacokinetics and potency.
5-Iodo-2’-deoxyuridine: Has an iodine atom, leading to different mechanisms of action and applications.
The uniqueness of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil lies in its methoxymethyl group, which enhances its antiviral properties and selectivity .
Properties
IUPAC Name |
1-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMISTTWWXJOOG-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146626 | |
| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104639-39-6 | |
| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104639396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


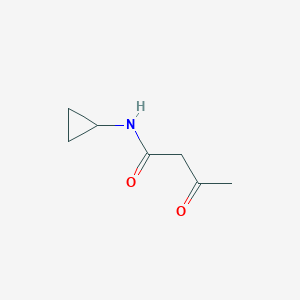
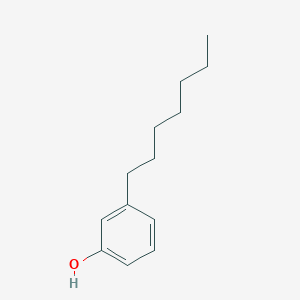
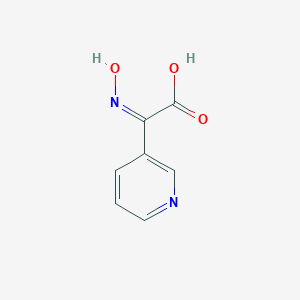
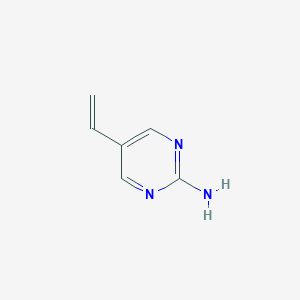
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)



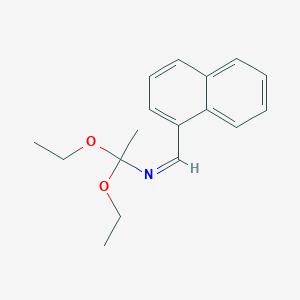

![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

